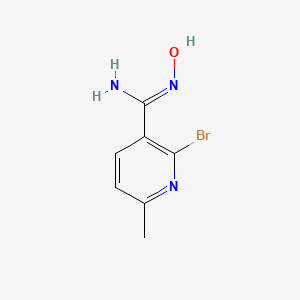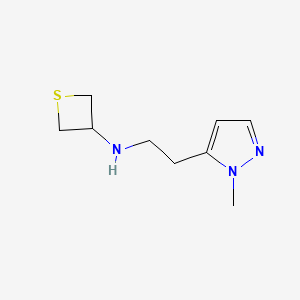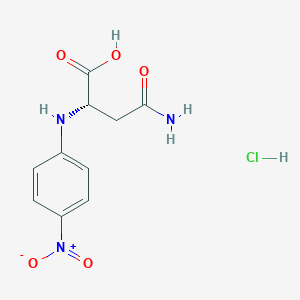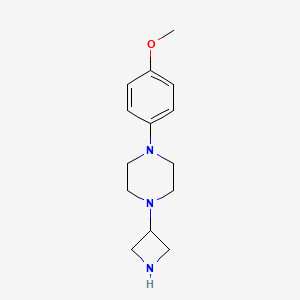
2-Bromo-N-hydroxy-6-methylnicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to the nicotinimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydroxy-6-methylnicotinimidamide typically involves the bromination of a suitable precursor followed by the introduction of the hydroxy and methyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the nicotinimidamide core. The hydroxy group can be introduced through a hydroxylation reaction, while the methyl group can be added via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted nicotinimidamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-hydroxy-6-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-hydroxy-6-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-hydroxybenzamide: Similar structure but lacks the methyl group.
N-Hydroxy-6-methylnicotinimidamide: Similar structure but lacks the bromine atom.
2-Bromo-6-methylnicotinimidamide: Similar structure but lacks the hydroxy group.
Uniqueness
2-Bromo-N-hydroxy-6-methylnicotinimidamide is unique due to the presence of all three functional groups (bromine, hydroxy, and methyl) on the nicotinimidamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H8BrN3O |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
2-bromo-N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-3-5(6(8)10-4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI-Schlüssel |
FRSRUJMAMYFGIF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=C(C=C1)/C(=N/O)/N)Br |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=NO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)







![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)




